molecular formula C14H11NO2 B14752973 1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- CAS No. 4778-80-7

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)-

Katalognummer: B14752973
CAS-Nummer: 4778-80-7
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: NDERTONLGOTDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- is a chemical compound with a unique structure that includes an isoindoline core and a hydroxyphenyl group

Vorbereitungsmethoden

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- typically involves the reaction of isoindoline derivatives with phenolic compounds under specific conditions. One common method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran (THF) as a solvent . The reaction is carried out at the boiling point of THF for several hours to achieve the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: The hydroxyphenyl group allows for electrophilic substitution reactions, where reagents like halogens or nitrating agents can introduce new functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized isoindoline derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators . The pathways involved in its action include modulation of oxidative stress and interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

1H-Isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

4778-80-7

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-(4-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H11NO2/c16-12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)14(15)17/h1-8,16H,9H2

InChI-Schlüssel

NDERTONLGOTDER-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.